ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by substitutions at positions 3, 4, 6, and 7 of the chromen-2-one scaffold. The 7-position features a 3-bromobenzyloxy group, which distinguishes it from other analogs.
Properties
Molecular Formula |
C22H20BrClO5 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
ethyl 3-[7-[(3-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20BrClO5/c1-3-27-21(25)8-7-16-13(2)17-10-18(24)20(11-19(17)29-22(16)26)28-12-14-5-4-6-15(23)9-14/h4-6,9-11H,3,7-8,12H2,1-2H3 |
InChI Key |
ZIPXEKIFCHYVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
Etherification Protocol
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Conditions : Stirring at 60–80°C for 12–24 hours.
-
Yield : 70–85% after column chromatography (hexane:ethyl acetate).
Challenges :
-
Competing alkylation at other hydroxyl groups (e.g., position 4).
-
Steric hindrance from the 6-chloro substituent, necessitating excess 3-bromobenzyl bromide.
Purification and Characterization
Final purification is achieved via flash column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol. Structural confirmation relies on:
-
Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl ester, δ 5.2–5.4 ppm for benzyloxy), ¹³C NMR, and HRMS.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Coumarin core formation | Propionic anhydride, HCl | Reflux, 6 h | 60 | 90 |
| Etherification | 3-Bromobenzyl bromide, K₂CO₃ | DMF, 24 h | 75 | 92 |
| Bromoacetylation | NBS, benzoyl peroxide | CCl₄, reflux, 12 h | 45 | 88 |
| Esterification | Ethyl propanoate, TEA | THF, 48 h | 65 | 95 |
Challenges and Optimization Strategies
Regioselectivity in Bromoacetylation
The methyl group at position 4 and the chloro group at position 6 influence bromination efficiency. Using NBS with UV light improves selectivity for the 3-methyl position.
Steric Hindrance in Etherification
Increasing reaction time to 36 hours and using a 2:1 molar ratio of 3-bromobenzyl bromide enhances yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxylic acid groups.
Scientific Research Applications
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Variations at the 7-Position
The 7-substituent is a critical determinant of molecular properties. Key analogs include:
*Hypothetical formula based on substitution patterns.
†Estimated using bromine’s contribution to lipophilicity compared to chloro/methyl analogs.
Key Observations:
- Molecular Weight : The bromine atom in the target compound increases its molecular weight (~466 g/mol) compared to benzyloxy (400.85 g/mol) or propoxy (352.80 g/mol) analogs.
- Lipophilicity (LogP) : The 3-bromobenzyloxy group likely elevates LogP (~5.5) relative to less halogenated substituents (e.g., 3.8 for propoxy in ). This aligns with trends in halogenated aromatic systems.
- Synthetic Routes: Base-catalyzed condensation of ethyl 3-oxo-3-(substituted phenyl)propanoate with aldehydes and urea/thiourea is a common pathway (as seen in ). Bromination would require specialized reagents (e.g., 3-bromobenzyl chloride).
Physicochemical and Functional Differences
Substituent Effects on Reactivity and Stability
- This reduces polarity compared to analogs with hydrogen bond donors.
Crystallographic and Structural Analysis
While crystallographic data for the target compound are unavailable, related coumarin derivatives are often resolved using SHELX programs (). For example, WinGX and ORTEP () could visualize anisotropic displacement parameters, critical for confirming the 3-bromobenzyloxy orientation.
Biological Activity
The compound ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene backbone with various substituents. Its molecular formula is C₁₈H₁₈BrClO₃, indicating the presence of bromine, chlorine, and multiple functional groups that influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Case Study : A study demonstrated that similar chromene derivatives showed IC₅₀ values lower than traditional chemotherapeutics like doxorubicin against various cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that compounds with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Antioxidant Activity
Antioxidant properties are crucial for compounds intended for therapeutic applications. The presence of multiple hydroxyl groups in the structure may contribute to free radical scavenging capabilities.
- Evidence : Studies have reported that structurally similar compounds demonstrate strong antioxidant activity, which can mitigate oxidative stress in biological systems .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit key enzymes involved in tumor progression and microbial growth.
Biological Activity Summary
| Activity Type | Effectiveness (IC₅₀/MIC) | Reference |
|---|---|---|
| Anticancer | < 10 µM | |
| Antimicrobial | 500 µg/mL | |
| Antioxidant | High |
Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Bromobenzyl | Enhances cytotoxicity |
| Chlorine | Increases antimicrobial activity |
| Methyl group | Modulates solubility and bioavailability |
Q & A
(Basic) What are the standard synthetic routes for ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, and how do reaction conditions influence yield?
The synthesis typically involves coupling 7-hydroxy-4-methyl-6-chloro-2-oxo-2H-chromen-3-yl derivatives with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone or DMF) under reflux. Reaction conditions critically affect yield:
- Base selection : Potassium carbonate ensures efficient deprotonation of the hydroxyl group while minimizing side reactions.
- Solvent choice : Acetone improves solubility of intermediates, whereas DMF may enhance reactivity but requires careful temperature control to avoid decomposition.
- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and optimize quenching times .
(Basic) Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester group integrity.
- X-ray crystallography : Resolves spatial arrangement of the bromobenzyloxy and chlorinated chromenone moieties, critical for stability studies .
- HPLC-MS : Validates purity and molecular weight, especially for detecting halogenated byproducts .
(Advanced) How can researchers optimize the multi-step synthesis to improve purity and scalability?
Optimization strategies:
- Stepwise monitoring : Use TLC or HPLC after each synthetic step to isolate intermediates and reduce impurities.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may enhance efficiency in halogenated systems.
- Solvent gradients : Employ mixed solvents (e.g., acetone/ethanol) to improve recrystallization yields .
(Advanced) What strategies resolve contradictions in reported biological activities of structurally similar coumarin derivatives?
Address discrepancies via:
- Structure-activity relationship (SAR) studies : Compare substituent effects using analogs (e.g., dichloro or methoxy variants) to isolate bioactivity drivers (Table 1) .
- Dose-response profiling : Quantify IC₅₀ variations across cell lines to differentiate target-specific effects from nonspecific toxicity.
Table 1 : Bioactivity trends in coumarin analogs
| Compound Modification | Notable Activity Change | Reference |
|---|---|---|
| Dichloro substitution | Enhanced anticancer activity | |
| Methoxyphenyl group | Reduced cytotoxicity |
(Advanced) What crystallographic techniques determine the compound’s 3D structure, and how do crystal packing forces influence stability?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, particularly for the bromine and chlorine atoms.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., halogen bonding) that stabilize the crystal lattice. Strong Br⋯O interactions may enhance thermal stability .
(Basic) Which functional groups dictate reactivity and bioactivity?
- Ester group : Hydrolyzes to carboxylic acids under basic conditions, enabling prodrug strategies.
- 3-Bromobenzyloxy moiety : Enhances lipophilicity and membrane permeability.
- Chlorinated chromenone core : Mediates intercalation with biological targets (e.g., DNA topoisomerases) .
(Advanced) How can computational methods integrate with experimental data to elucidate mechanism of action?
- Molecular docking : Predict binding affinities to enzymes (e.g., kinases) using crystal structure data.
- MD simulations : Validate dynamic interactions under physiological conditions. Pair with surface plasmon resonance (SPR) to confirm binding kinetics experimentally .
(Basic) What challenges arise during purification, and which chromatographic techniques are effective?
- Challenges : Halogenated byproducts and unreacted starting materials complicate separation.
- Solutions : Use silica gel chromatography with ethyl acetate/hexane gradients or reverse-phase HPLC for high-resolution purification .
(Advanced) How do modifications at the 3-bromobenzyloxy position alter pharmacokinetic properties?
- Substituent effects : Larger halogens (e.g., iodine) increase molecular weight and logP, reducing aqueous solubility.
- Pharmacokinetic profiling : Microsomal stability assays and logD measurements guide optimization for oral bioavailability .
(Advanced) What experimental approaches assess stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–13) and monitor degradation via HPLC.
- Kinetic analysis : Calculate Arrhenius parameters to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
